(Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-thiophen-3-ylprop-2-enamide
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Description
The compound is a complex organic molecule that includes a cyano group (-CN), a thiophene ring, and a dimethoxyphenyl group . It’s likely that this compound could be used in various chemical reactions due to the presence of these functional groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, 3,4-Dimethoxyphenylacetonitrile, a related compound, is used as an intermediate in the preparation of muscle relaxants and in the synthesis of other complex organic molecules .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, a related compound, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, was prepared through a unique method involving a retro-Michael reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. For related compounds, properties such as solubility, melting point, and reactivity can be determined through experimental methods .Safety and Hazards
Properties
IUPAC Name |
(Z)-2-cyano-N-(3,4-dimethoxyphenyl)-3-thiophen-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-14-4-3-13(8-15(14)21-2)18-16(19)12(9-17)7-11-5-6-22-10-11/h3-8,10H,1-2H3,(H,18,19)/b12-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHLLTOFTBSDFS-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=CC2=CSC=C2)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)/C(=C\C2=CSC=C2)/C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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